molecular formula C3H5NO3 B2359429 Methoxyimino-acetic acid CAS No. 88012-58-2

Methoxyimino-acetic acid

Cat. No.: B2359429
CAS No.: 88012-58-2
M. Wt: 103.08 g/mol
InChI Key: MIHIJWOEDDPOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxyimino-acetic acid is an organic compound with the molecular formula C3H5NO3 It is characterized by the presence of a methoxyimino group attached to an acetic acid moiety

Scientific Research Applications

Methoxyimino-acetic acid has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyimino-acetic acid can be synthesized through several methods. One common approach involves the reaction of a compound with a formula (I) structure and methoxamine reactant salt. The reaction mixture undergoes basic hydrolysis, followed by the addition of ammonia to form this compound ammonium salts . Another method involves the synthesis of cefotaxime from diethyl thiophosphoryl (methoxyimino) acetate and 7-aminocephalosporinic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, ammonium salt formation, and purification through techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methoxyimino-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include N-bromosuccinimide for bromination reactions , and various bases like sodium hydroxide for hydrolysis reactions . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and yield of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester results in the formation of (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester .

Comparison with Similar Compounds

Methoxyimino-acetic acid can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Methoxyimino-acetic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Methoxyamine hydrochloride", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium methoxide" ], "Reaction": [ "Step 1: Methoxyamine hydrochloride is reacted with sodium hydroxide to form methoxyamine.", "Step 2: Ethyl chloroacetate is then added to the reaction mixture and heated to form ethyl 2-chloroacetoacetate.", "Step 3: Methoxyamine is then added to the reaction mixture and heated to form ethyl 2-methoxyiminoacetoacetate.", "Step 4: The reaction mixture is then treated with hydrochloric acid to form ethyl 2-chloroacetoacetate.", "Step 5: Sodium methoxide is then added to the reaction mixture to form Methoxyimino-acetic acid." ] }

CAS No.

88012-58-2

Molecular Formula

C3H5NO3

Molecular Weight

103.08 g/mol

IUPAC Name

2-methoxyiminoacetic acid

InChI

InChI=1S/C3H5NO3/c1-7-4-2-3(5)6/h2H,1H3,(H,5,6)

InChI Key

MIHIJWOEDDPOLG-UHFFFAOYSA-N

SMILES

CON=CC(=O)O

Canonical SMILES

CON=CC(=O)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.